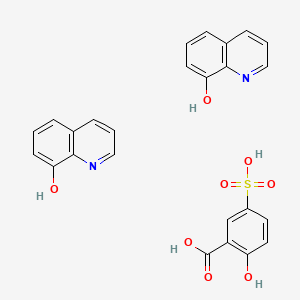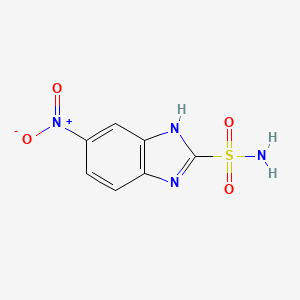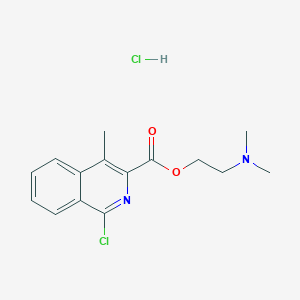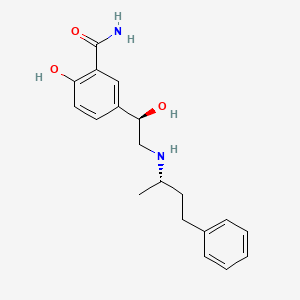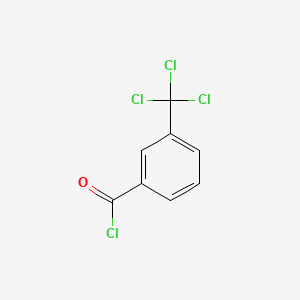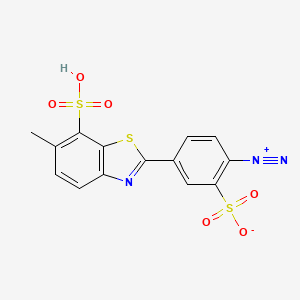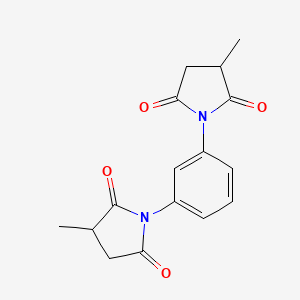
1,1'-(1,3-Phenylene)bis(3-methylpyrrolidine-2,5-dione)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 2,3,5-tri-O-benzyl-1-O-[(4-nitrophenyl)carbonyl]-alpha-D-arabinofuranoside involves a multi-step process. Initially, D-arabinofuranoside and p-nitrobenzoic acid undergo a condensation reaction to form 1-O-(4-nitrobenzoic acid)-D-arabinofuranoside. This intermediate is then esterified with tribenzyl alcohol to produce the final target compound .
化学反应分析
2,3,5-tri-O-benzyl-1-O-[(4-nitrophenyl)carbonyl]-alpha-D-arabinofuranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2,3,5-tri-O-benzyl-1-O-[(4-nitrophenyl)carbonyl]-alpha-D-arabinofuranoside has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials.
作用机制
The mechanism of action of 2,3,5-tri-O-benzyl-1-O-[(4-nitrophenyl)carbonyl]-alpha-D-arabinofuranoside involves its interaction with specific molecular targets. The nitro group in the compound can undergo reduction to form an amine group, which can then interact with various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
2,3,5-tri-O-benzyl-1-O-[(4-nitrophenyl)carbonyl]-alpha-D-arabinofuranoside can be compared with other similar compounds such as:
- 2,3,5-tri-O-benzyl-1-O-[(4-methylphenyl)carbonyl]-alpha-D-arabinofuranoside
- 2,3,5-tri-O-benzyl-1-O-[(4-chlorophenyl)carbonyl]-alpha-D-arabinofuranoside
These compounds share similar structural features but differ in the substituents on the phenyl ring. The unique properties of 2,3,5-tri-O-benzyl-1-O-[(4-nitrophenyl)carbonyl]-alpha-D-arabinofuranoside, such as the presence of the nitro group, make it distinct and potentially more reactive in certain chemical and biological contexts .
属性
CAS 编号 |
51265-22-6 |
|---|---|
分子式 |
C16H16N2O4 |
分子量 |
300.31 g/mol |
IUPAC 名称 |
3-methyl-1-[3-(3-methyl-2,5-dioxopyrrolidin-1-yl)phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H16N2O4/c1-9-6-13(19)17(15(9)21)11-4-3-5-12(8-11)18-14(20)7-10(2)16(18)22/h3-5,8-10H,6-7H2,1-2H3 |
InChI 键 |
WVUFVHFNYVURHA-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(=O)N(C1=O)C2=CC(=CC=C2)N3C(=O)CC(C3=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


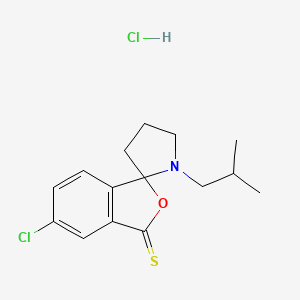

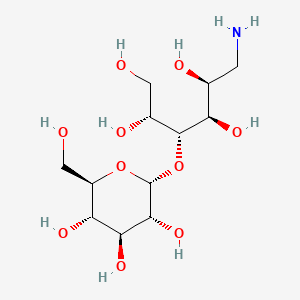
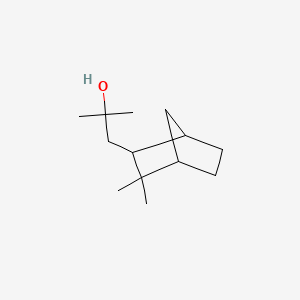

![Diethyl 2-[(3-cyclohexyl-3-hydroxypropyl)amino]nonanedioate](/img/structure/B12688587.png)
